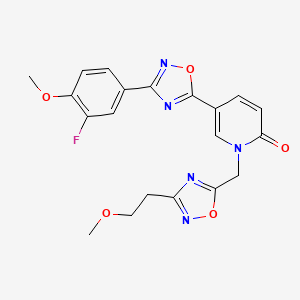
5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H18FN5O5 and its molecular weight is 427.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a complex organic molecule with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H17FN4O4, with a molecular weight of approximately 334.34 g/mol. The structure features multiple functional groups, including oxadiazole rings and methoxy substituents, which are known to influence biological interactions.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a variety of biological activities, including:
- Antimicrobial Properties : Compounds similar to the target molecule have shown effectiveness against various bacterial strains.
- Anticancer Activity : Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis.
- Enzyme Inhibition : The unique structure allows for interactions with specific enzymes, potentially modulating their activity.
The biological activity of the compound is largely attributed to its ability to interact with biological targets through:
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms in the oxadiazole rings facilitates hydrogen bonding with proteins or enzymes.
- Hydrophobic Interactions : The fluorine and methoxy groups contribute to hydrophobic interactions that enhance binding affinity.
- Electrostatic Interactions : The overall charge distribution within the molecule may allow for electrostatic attractions with charged residues in target proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds. Below is a summary of key findings:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 50 μg/mL. |
| 2 | 5-(3-Fluoro-4-methoxyphenyl)-1,2-dihydropyridin-2-one | Anticancer | Induced apoptosis in MCF-7 breast cancer cells at concentrations > 10 μM. |
| 3 | 4-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine | Enzyme Inhibition | Inhibited acetylcholinesterase with an IC50 value of 25 nM. |
Potential Applications
The unique properties of this compound suggest several potential applications:
- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting metabolic disorders or cancers.
- Diagnostic Tools : The compound could serve as a probe in biochemical assays to study enzyme kinetics or receptor interactions.
Propriétés
IUPAC Name |
5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O5/c1-28-8-7-16-22-17(30-24-16)11-26-10-13(4-6-18(26)27)20-23-19(25-31-20)12-3-5-15(29-2)14(21)9-12/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYVYDHMJBCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














